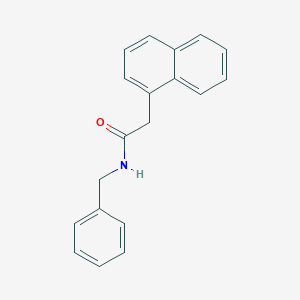

N-benzyl-2-(1-naphthyl)acetamide

Description

Properties

CAS No. |

158833-27-3 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3g/mol |

IUPAC Name |

N-benzyl-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C19H17NO/c21-19(20-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H,13-14H2,(H,20,21) |

InChI Key |

GVSHHXQYKFIIRJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Yield : The position and bulkiness of substituents significantly affect synthetic efficiency. For example, compound 52 (), with a 3,4,5-trimethoxyphenyl group, has a low yield (7%) due to steric hindrance, whereas compound 54 (naphthylmethyl) achieves 50% yield .

- Spectral Features : The ¹H NMR signals for naphthyl protons in compound 54 (δ 7.84–7.12 ppm) align with typical aromatic proton shifts in naphthalene derivatives, distinguishing them from methoxy-substituted analogs (e.g., δ 3.80–3.60 ppm for OCH₃ groups in compound 51 ).

- Crystallinity: Compounds with rigid substituents (e.g., imidazolone in 4g) exhibit higher crystallinity, while bulkier groups (e.g., quinoline in compound 55) result in amorphous solids .

Functional Group Modifications and Bioactivity

- Orexin Receptor Antagonism: Compounds with tetrahydroisoquinoline cores (e.g., 54 in ) show selectivity for OX1R, attributed to the naphthylmethyl group enhancing hydrophobic interactions with the receptor . In contrast, compound 23 (), with a pyridin-3-ylmethoxy group, exhibits reduced potency due to polar interactions disrupting binding .

Hydrogen Bonding and Crystal Packing

- Naphthyl vs. Phenoxy Groups: N-Benzyl-2-(1-naphthyl)acetamide’s planar naphthyl group may promote π-π stacking in crystals, similar to N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide () . In contrast, phenoxy-substituted analogs (e.g., ) rely on C–H···O hydrogen bonds for stabilization .

Preparation Methods

Reductive Amination Strategies

Reductive amination emerges as a cornerstone for synthesizing N-benzyl-2-(1-naphthyl)acetamide. A representative pathway involves condensing 1-naphthylacetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), followed by reduction using sodium borohydride or hydrogenation catalysts. The patent WO2012093402A1 highlights sulfur-assisted reductions, where sulfur acts as a cost-effective alternative to palladium-based catalysts, achieving yields exceeding 85% under optimized conditions. Critical parameters include:

Nucleophilic Substitution Approaches

Nucleophilic displacement of halogenated intermediates offers another viable route. For example, reacting 2-(1-naphthyl)acetyl chloride with benzylamine in dichloromethane (DCM) at 0–5°C produces the target compound with 78–92% yield. Triethylamine serves as a base to neutralize HCl, with reaction times under 2 hours. This method prioritizes simplicity but requires rigorous control over moisture to prevent hydrolysis of the acyl chloride.

Catalytic Hydrogenation and Deprotection

Palladium-Catalyzed Hydrogenation

The ACS Omega study demonstrates Pd/C’s efficacy in deprotecting N-benzyl groups under hydrogen atmospheres. Applied to this compound precursors, this method achieves near-quantitative yields in methanol at ambient temperature. Key advantages include:

Niobic Acid-Modified Catalysts

Incorporating niobic acid (Nb2O5) with Pd/C enhances catalytic activity by stabilizing the metal surface, reducing leaching, and improving recyclability. This hybrid system achieves 98% conversion in hydrogenative deprotection, outperforming standalone Pd/C by 15–20%.

Solvent and Reaction Optimization

Solvent Selection

Non-polar solvents like toluene and n-heptane favor crystalline product formation, while polar solvents (e.g., DMF) yield amorphous forms. Ethanol proves ideal for hydrogenation, balancing reactivity and environmental safety.

Table 1: Solvent Impact on Yield and Crystallinity

| Solvent | Temperature (°C) | Yield (%) | Crystallinity |

|---|---|---|---|

| Toluene | 110–120 | 88 | High |

| DMF | 90–100 | 82 | Amorphous |

| Ethanol | 25–40 | 95 | Moderate |

Temperature and Time Dependencies

Elevated temperatures (≥150°C) accelerate reaction kinetics but risk decomposition. Optimal conditions for sulfur-mediated reductions involve 185–190°C for 3–4 hours, achieving 89% yield. In contrast, hydrogenation at 25–40°C requires longer durations (5–10 hours) but preserves stereochemistry.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD patterns for intermediates (e.g., compound II in WO2012093402A1) reveal distinct crystalline phases, with characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3°. Amorphous forms lack sharp peaks, favoring pharmaceutical formulations requiring enhanced solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.